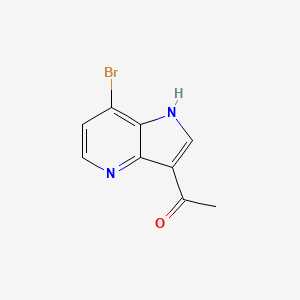

4-Benzyl-2-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine

Overview

Description

“4-Benzyl-2-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine” is a compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms . The 1,2,4-oxadiazole ring is a well-known pharmacophore, frequently encountered in active pharmaceutical ingredients with various therapeutic focus .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, including “4-Benzyl-2-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine”, often involves the reaction of amidoximes with carboxylic acids and a wide range of their derivatives . An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .Molecular Structure Analysis

The molecular structure of “4-Benzyl-2-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine” includes a 1,2,4-oxadiazole ring. Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen . The molecular weight of this compound is 259.30 .Scientific Research Applications

Anti-Infective Agents

The 1,2,4-oxadiazole moiety has been extensively studied for its potential as an anti-infective agent. Compounds containing this scaffold have shown promising anti-bacterial , anti-viral , and anti-leishmanial activities. The structural versatility of 1,2,4-oxadiazoles allows for significant synthetic modifications, which can lead to the discovery of new chemical entities with potent anti-infective properties .

Antimicrobial Activities

Synthetic derivatives of 1,2,4-oxadiazoles have demonstrated good antimicrobial activities. This includes the potential to act against resistant microorganisms, which is a growing concern in the medical field. The ability to dock with specific proteins of pathogens, like the Trypanosoma cruzi cysteine protease cruzain, indicates a targeted mode of action, which is beneficial for developing focused treatments .

Anti-Tuberculosis (TB) Agents

Given the global impact of tuberculosis and the increasing resistance to current treatments, 1,2,4-oxadiazoles are being explored for their potential in TB therapy. Their structural framework allows for the synthesis of compounds that could act against Mycobacterium tuberculosis, the causative agent of TB .

Anticancer Applications

The oxadiazole ring system is a common feature in many pharmacophores due to its flat, aromatic nature, which is suitable for interacting with various biological targets. As such, 1,2,4-oxadiazoles have been investigated for their anticancer properties, with the potential to inhibit the growth of cancer cells by interfering with cellular signaling pathways .

High-Energy Materials

Oxadiazoles, including the 1,2,4-regioisomer, have been identified as high-energy core structures. Their derivatives have shown favorable oxygen balance and positive heat of formation, making them suitable for applications in material science, particularly in the development of energetic materials .

Anticonvulsant and Antidiabetic Agents

The diverse biological activities of 1,2,4-oxadiazoles extend to the central nervous system, where they have been evaluated for anticonvulsant effects. Additionally, their role in modulating blood sugar levels has opened up avenues for antidiabetic research, highlighting the therapeutic versatility of this compound class .

Future Directions

properties

IUPAC Name |

4-benzyl-2-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c1-11-15-14(16-19-11)13-10-17(7-8-18-13)9-12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQOQDUXGGAKVMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2CN(CCO2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzyl-2-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylacetamide](/img/structure/B1377599.png)

![2-[3-(aminomethyl)phenoxy]-N-ethylacetamide hydrochloride](/img/structure/B1377610.png)

![(1R,6R)-Rel-3-boc-5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane](/img/structure/B1377611.png)

![3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1377613.png)